Hydroxyde de triméthylsulfonium

Vue d'ensemble

Description

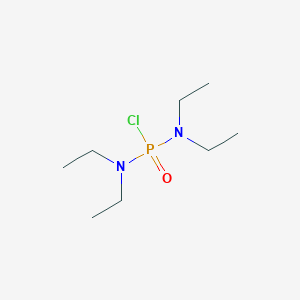

Trimethylsulfonium hydroxide (TMSH) is an organosulfur compound that has been used in a variety of scientific and industrial applications. It is a colorless, hygroscopic solid that is soluble in various polar organic solvents. The compound is widely used in organic synthesis, and has been studied for its potential applications in biochemistry and physiology.

Applications De Recherche Scientifique

Profilage des acides gras par chromatographie en phase gazeuse-spectrométrie de masse (GC–MS)

L’hydroxyde de triméthylsulfonium (TMSH) sert de puissant réactif de dérivatisation pour convertir les acides gras en esters méthyliques d’acides gras (FAME). Les chercheurs ont développé une méthode de dérivatisation en ligne automatisée utilisant le TMSH, ce qui améliore considérablement la manipulation des échantillons et l’efficacité de la collecte de données. En intégrant le TMSH dans les plateformes GC–MS, les scientifiques peuvent analyser rapidement les profils d’acides gras dans des échantillons biologiques, tels que le lait .

Thermolyse chimique dans les études algales et environnementales

Le TMSH a été étudié comme réactif de thermolyse chimique pour l’analyse des acides gras dans les environnements et les cultures algales modernes. De plus, il a été exploré dans des environnements analogues à Mars. La thermolyse chimique avec le TMSH permet aux chercheurs d’enquêter sur la composition lipidique et de comprendre les processus biochimiques dans divers écosystèmes .

Stabilisation des composés labiles

Le TMSH stabilise les composés labiles lors de la préparation et de l’analyse des échantillons. Par exemple, il empêche la dégradation des groupes fonctionnels sensibles ou des intermédiaires labiles. Les chercheurs qui travaillent avec des molécules réactives apprécient les effets protecteurs du TMSH.

En résumé, l’this compound joue un rôle crucial en chimie analytique, en synthèse organique et en études environnementales. Sa polyvalence et sa réactivité unique en font un outil indispensable pour les chercheurs de diverses disciplines scientifiques . Si vous avez besoin de plus de détails ou d’autres applications, n’hésitez pas à demander ! 😊

Mécanisme D'action

Target of Action

Trimethylsulfonium hydroxide (TMSH) is a methylating reagent . Its primary targets are nucleophiles, such as carboxylic acids, alcohols, thiols, and N-heterocycles . These compounds play crucial roles in various biochemical reactions and pathways.

Mode of Action

TMSH interacts with its targets by transferring a methyl group to them, a process known as methylation . This methylation can convert fatty acids into the corresponding fatty acid methyl esters (FAMEs) in a single step . This process is crucial for turning polar organic molecules into detectable volatile derivatives .

Biochemical Pathways

The methylation process affects various biochemical pathways. For instance, TMSH can convert fatty acids, which may be bound in biomolecules such as phospholipids and/or glycerides, into FAMEs . This conversion can significantly impact the metabolism of fatty acids and related biochemical pathways.

Result of Action

The primary result of TMSH’s action is the conversion of target compounds into more easily detectable forms. For example, it can convert fatty acids into FAMEs, facilitating their analysis in GC-MS . This conversion can provide valuable information about the composition and metabolism of various biological samples.

Safety and Hazards

Trimethylsulfonium Hydroxide is considered hazardous. It is highly flammable and causes skin irritation, serious eye irritation, and damage to organs . It is toxic if swallowed, in contact with skin, or if inhaled . It is recommended to use personal protective equipment, ensure adequate ventilation, avoid ingestion and inhalation, and avoid dust formation .

Orientations Futures

Analyse Biochimique

Biochemical Properties

Trimethylsulfonium hydroxide interacts with various biomolecules such as fatty acids, phospholipids, and glycerides . It acts as a methylating agent, providing rapid derivatization of acids for GC by pre-column transesterification of glycerides . This interaction results in the formation of complex mixtures of saturated and unsaturated FAMEs .

Cellular Effects

The cellular effects of Trimethylsulfonium hydroxide are primarily observed in its role as a methylating agent. It can convert fatty acids, which may be bound in biomolecules such as phospholipids and glycerides, into FAMEs . This process influences cell function by altering the composition and properties of cellular lipids.

Molecular Mechanism

The molecular mechanism of Trimethylsulfonium hydroxide involves the methylation of nucleophiles, such as carboxylic acids, alcohols, thiols, and N-heterocycles . This methylation process occurs at lower temperatures compared to other reagents, making Trimethylsulfonium hydroxide a more efficient choice for certain biochemical reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, Trimethylsulfonium hydroxide demonstrates stability and effectiveness over time. It is used for the rapid derivatization of acids for GC by pre-column transesterification of glycerides

Metabolic Pathways

Trimethylsulfonium hydroxide is involved in the metabolic pathway of fatty acid methylation . It interacts with fatty acids to produce FAMEs, altering the metabolic flux and potentially affecting metabolite levels.

Propriétés

IUPAC Name |

trimethylsulfanium;hydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9S.H2O/c1-4(2)3;/h1-3H3;1H2/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDTPTXSNPBAUHX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[S+](C)C.[OH-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

676-84-6 (Parent) | |

| Record name | Trimethylsulfonium hydroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017287035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70938225 | |

| Record name | Trimethylsulfanium hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70938225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17287-03-5 | |

| Record name | Trimethylsulfonium hydroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017287035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimethylsulfanium hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70938225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17287-03-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMETHYLSULFONIUM HYDROXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/835839L58Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

- A: Yes, TMSH is also effective in methylating acidic pesticides, carbamates, phenols, and organic acids, enabling their GC analysis. [, , , ]

A: Trimethylsulfonium hydroxide acts as a methylating agent, converting target molecules into their corresponding methyl esters. [, , ] This derivatization enhances their volatility and thermal stability, making them suitable for GC analysis. [, ]

A: Trimethylsulfonium hydroxide effectively transesterifies fatty acids bound in complex lipids, such as phospholipids and glycerides, into fatty acid methyl esters (FAMEs). [, , , ] This process, often performed at room temperature, simplifies their analysis by GC. [, ]

- A: While detailed spectroscopic data might not be extensively discussed in the provided literature, the formation and identification of Trimethylsulfonium hydroxide derivatives are commonly confirmed using GC-MS (gas chromatography-mass spectrometry). [, , ]

- A: While generally compatible with common GC systems, specific compatibility with various column types and detectors should be considered. The use of a packed liner in the GC injector is recommended to contain the reaction and prevent column contamination. []

A: Trimethylsulfonium hydroxide exhibits good thermal stability, enabling its use in high-temperature GC injections, where it decomposes into methanol and dimethyl sulfide. [, ]

- A: Yes, Trimethylsulfonium hydroxide is employed in thermochemolysis, a technique where methylation occurs concurrently with mild thermal fragmentation of biomaterials, enabling direct analysis of complex samples. [, , , ] This approach simplifies sample preparation and reduces the risk of analyte loss.

A: Trimethylsulfonium hydroxide acts as a catalyst and methyl donor in a base-catalyzed transesterification reaction. [, ] The reaction involves the nucleophilic attack of the hydroxide ion on the carbonyl carbon of the target molecule, leading to the formation of the methyl ester.

A: While Trimethylsulfonium hydroxide effectively methylates various functional groups, it exhibits varying degrees of selectivity. For instance, lipids containing amino, amide, or hydroxyl groups can undergo additional N- and O-methylation. [] Careful consideration of potential side reactions is crucial, especially when analyzing complex mixtures.

- A: While the provided literature does not explicitly mention computational studies on Trimethylsulfonium hydroxide itself, its applications in analytical chemistry often involve comparing results to established databases and libraries for compound identification. []

- A: The quaternary ammonium structure of Trimethylsulfonium hydroxide, with its positively charged sulfur atom, contributes to its reactivity as a methyl donor. [] Modifications to this structure could alter its reactivity and selectivity towards different functional groups.

- A: Trimethylsulfonium hydroxide solutions are commercially available, typically in methanol. [] While information regarding specific formulation strategies is limited in the provided literature, proper storage and handling are crucial for maintaining reagent stability.

- A: Initially, Trimethylsulfonium hydroxide found use in fatty acid analysis due to its efficient transesterification capabilities. [] Over time, its applications have expanded to cover a broader range of analytes, including acidic pesticides, carbamates, and phenols. [, , ] The development of thermochemolysis techniques further broadened its utility, allowing for in situ analysis of complex samples. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-BroMopyrrolo[2,1-f][1,2,4]triazine](/img/structure/B156513.png)